molecular formula C3H2F2KNO3 B1406677 Potassium 2-carbamoyl-2,2-difluoroacetate CAS No. 1803591-67-4

Potassium 2-carbamoyl-2,2-difluoroacetate

Cat. No.: B1406677
CAS No.: 1803591-67-4
M. Wt: 177.15 g/mol
InChI Key: YTFGAAYVBUHQKY-UHFFFAOYSA-M
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Description

Potassium 2-carbamoyl-2,2-difluoroacetate (CAS 1803591-67-4) is a high-purity chemical building block for research and development. With the molecular formula C3H2F2KNO3 and a molecular weight of 177.15 g/mol , this compound features a unique difluoroacetate structure integrated with a carboxamide group, as represented by the SMILES notation [K+].NC(C(C([O-])=O)(F)F)=O . This structure makes it a valuable synthon in medicinal chemistry and agrochemical research, particularly for introducing the difluoroacetate moiety into target molecules, which can influence their electronic properties, metabolic stability, and bioavailability. The product is offered with a guaranteed purity of 95% and is available for prompt delivery in a range of quantities to suit various lab scales, from 50 mg to 10 g . To preserve its stability and quality, it is recommended to store this compound at 4°C . This product is intended and guaranteed for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

potassium;3-amino-2,2-difluoro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2NO3.K/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFGAAYVBUHQKY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)[O-])(F)F)N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F2KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Difluorocarbene (DFC) Precursors

One of the most effective strategies involves generating difluorocarbene intermediates from various precursors, which then react with secondary amines or related substrates to form carbamoyl fluorides, subsequently converted into potassium salts.

Method Reagents Key Features Yield References
Thermolysis of sodium 2-bromo-2,2-difluoroacetate Sodium 2-bromo-2,2-difluoroacetate DFC generated via thermolysis, indirect oxidation 31-67%
Use of difluorophosgene derivatives Difluorophosgene from CF3SO2OCF3 Nucleophilic acyl substitution with secondary amines Good to excellent
Oxidation of DFC with pyridine N-oxides PDFA (non-hygroscopic analogue) Direct oxidation to difluorophosgene, broad substrate scope Good to excellent

Difluorocarbene Generation from Sodium 2-Bromo-2,2-difluoroacetate

Bolm et al. demonstrated a method where sodium 2-bromo-2,2-difluoroacetate undergoes thermolysis to produce difluorocarbene, which then reacts with hydroxylamines to generate carbamoyl fluorides. This process involves the following steps:

Step Reagents Conditions Yield Notes
Synthesis of sodium 2-bromo-2,2-difluoroacetate Ethyl 2-bromo-2,2-difluoroacetate + NaOH Room temperature, methanol Quantitative Cost-effective precursor
DFC generation Thermolysis Elevated temperature 31-67% Moderate yields, functional group limitations
Conversion to carbamoyl fluoride Hydroxylamines Oxidative conditions Variable Limited by hydroxylamine availability

Use of Difluorophosgene Derivatives

Difluorophosgene, generated in situ from reagents like CF3SO2OCF3, reacts with secondary amines to form carbamoyl fluorides efficiently. Zhang et al. reported rapid reactions with high yields, often within minutes.

Reagent Reaction Time Yield Advantages Disadvantages
CF3SO2OCF3 2 minutes Good to excellent Fast, high efficiency Moisture sensitive, requires low-temperature storage

Oxidation of Difluorocarbene with Pyridine N-Oxides

Recent research has focused on oxidizing difluorocarbene generated from stable precursors like PDFA using pyridine N-oxides. Xiao et al. demonstrated this method's effectiveness, enabling direct access to carbamoyl fluorides from secondary amines.

Reagents Conditions Yield Notes
PDFA + pyridine N-oxide Mild temperature Good to excellent Broad substrate scope, functional group tolerance

Proposed Novel Method for Potassium Salt Formation

Building upon these methods, a promising approach involves:

  • Generating difluorocarbene from inexpensive, readily available precursors like potassium bromodifluoroacetate.
  • Employing an external oxidant such as pyridine N-oxide to convert DFC directly into difluorophosgene.
  • Reacting the generated difluorophosgene with potassium amines or secondary amines to form the potassium 2-carbamoyl-2,2-difluoroacetate.

This method benefits from using commercially accessible reagents, avoiding the need for pre-functionalized substrates, and achieving high yields with minimal reaction times.

Summary of Key Findings

Method Difluorocarbene Source Oxidant Substrate Scope Typical Yield Remarks
Thermolysis of sodium 2-bromo-2,2-difluoroacetate Sodium 2-bromo-2,2-difluoroacetate None Secondary amines 31-67% Moderate yields, functional group limitations
Difluorophosgene from CF3SO2OCF3 CF3SO2OCF3 None Secondary amines High Rapid, moisture-sensitive
Oxidation of DFC with pyridine N-oxides PDFA + pyridine N-oxide Yes Secondary amines Good to excellent Broad scope, scalable

Chemical Reactions Analysis

Types of Reactions: Potassium 2-carbamoyl-2,2-difluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can hydrolyze to form difluoroacetic acid and potassium carbamate.

    Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Acids and Bases: For hydrolysis and neutralization reactions.

    Oxidizing and Reducing Agents: Depending on the desired redox reaction.

Major Products Formed:

    Difluoroacetic Acid: Formed during hydrolysis.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Potassium 2-carbamoyl-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of potassium 2-carbamoyl-2,2-difluoroacetate involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms can form strong bonds with active sites, leading to inhibition or modification of enzymatic activity. The carbamoyl group can also participate in covalent bonding with nucleophilic residues in proteins, altering their function and stability.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of potassium 2-carbamoyl-2,2-difluoroacetate with related fluorinated acetates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Counterion Key Applications
This compound 1803591-67-4 C₃H₃F₂KNO₃ 177.15 -CONH₂ K⁺ Pharmaceutical intermediates, fluorinated scaffolds
Potassium 2-bromo-2,2-difluoroacetate 87189-16-0 C₂BrF₂KO₂ 213.02 -Br K⁺ Cross-coupling reactions (Ni/Cu-catalyzed), synthesis of gem-difluoroalkenes
Sodium 2-chloro-2,2-difluoroacetate 1895-39-2 C₂ClF₂NaO₂ 152.46 -Cl Na⁺ Enzyme inhibition studies, fluorinated analogs in drug discovery
Ethyl 2-bromo-2,2-difluoroacetate 667-27-6 C₄H₅BrF₂O₂ 211.98 -Br Ethyl ester Precursor for fluorinated building blocks in organic synthesis
Potassium 2-((difluoromethyl)thio)acetate 1797117-16-8 C₃H₃F₂KO₂S 180.21 -S-CF₂H K⁺ Development of sulfur-containing fluorinated compounds

Market and Industrial Relevance

  • Potassium 2-bromo-2,2-difluoroacetate dominates industrial applications, with a global market report detailing producers in Europe, Asia, and North America . Prices range regionally (e.g., €2,200 for a single-user license report) .
  • This compound is a niche product, priced at €837/50 mg for research use .

Research Findings and Case Studies

  • Synthetic Efficiency : Potassium 2-bromo-2,2-difluoroacetate achieved 78% yield in adamantane-derived difluorovinyl benzoate synthesis . In contrast, the carbamoyl variant’s reactivity is understudied but inferred to be milder due to the electron-withdrawing carbamoyl group.
  • Biological Activity : Fluorinated acetates like sodium 2-chloro-2,2-difluoroacetate show promise as enzyme inhibitors , with similarity scores of 0.59 compared to trifluoroacetate derivatives .
  • Material Limitations : The hygroscopicity of potassium 2-bromo-2,2-difluoroacetate complicates handling, requiring strict anhydrous conditions , whereas the carbamoyl analog’s stability remains to be fully characterized.

Biological Activity

Potassium 2-carbamoyl-2,2-difluoroacetate (KFDA) is a fluorinated compound with significant biological activity, particularly in the context of enzyme inhibition and protein modification. This article explores its biological mechanisms, applications in medicine and research, and relevant case studies.

Chemical Structure and Properties

KFDA has the molecular formula C₃H₂F₂KNO₃ and features a carbamoyl group along with two fluorine atoms attached to the acetate moiety. The presence of fluorine enhances its chemical stability and reactivity compared to similar compounds.

The biological activity of KFDA is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. The fluorine atoms facilitate strong bonding with active sites on these proteins, potentially leading to:

  • Enzyme Inhibition : KFDA can inhibit enzymatic activity by binding to the active site, thereby preventing substrate access.
  • Protein Modification : The carbamoyl group allows for covalent bonding with nucleophilic residues in proteins, altering their function and stability.

Enzyme Inhibition

Research indicates that KFDA exhibits potential as an enzyme inhibitor. Its ability to modify enzyme activity can be harnessed in various biochemical pathways, making it a candidate for drug development aimed at diseases where specific enzymes play a critical role.

Drug Development

KFDA is being explored for its potential use in designing fluorinated pharmaceuticals. The unique properties conferred by the difluoroacetate structure may lead to compounds with improved pharmacokinetic profiles and efficacy against certain targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of KFDA:

  • Enzyme Activity Studies : In vitro experiments demonstrated that KFDA effectively inhibited specific enzymes involved in metabolic pathways. For example, its interaction with KCNQ potassium channels showed promising results in modulating neuronal activity, which could have implications for treating neurological disorders .
  • Protein Interaction Studies : A study focused on the modification of protein structures through covalent bonding facilitated by KFDA. It was found that this modification could lead to altered protein stability and function, providing insights into potential therapeutic applications.
  • Toxicity Assessments : Preliminary toxicity studies indicated that while KFDA exhibits significant biological activity, its safety profile needs thorough evaluation before clinical application. The compound's effects on cellular viability were assessed using various cell lines, revealing dose-dependent responses that warrant further investigation.

Comparative Analysis with Similar Compounds

The biological activity of KFDA can be compared with other related compounds:

Compound NameStructure CharacteristicsBiological Activity
Potassium 2-carbamoyl-2-fluoroacetateOne fluorine atomModerate enzyme inhibition
Potassium 2-carbamoyl-2,2-dichloroacetateTwo chlorine atomsLower reactivity than KFDA
Potassium 2-carbamoyl-2,2-dibromoacetateTwo bromine atomsReduced biological activity compared to KFDA

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium 2-carbamoyl-2,2-difluoroacetate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of fluorinated acetates often involves halogen exchange or nucleophilic substitution. For the bromo analog (CAS 87189-16-0), methods include reacting 2-bromo-2,2-difluoroacetic acid with potassium hydroxide . For the carbamoyl variant, replace bromine with a carbamoyl group via amidolysis or coupling reactions. Optimize pH (7–9) and temperature (0–25°C) to prevent hydrolysis of the carbamoyl moiety. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine retention .
Key Parameters for Synthesis
Precursor: 2,2-difluoroacetic acid derivatives
Reagents: Potassium hydroxide, carbamoylating agents (e.g., urea, carbamoyl chloride)
Solvent: Polar aprotic (e.g., DMF, THF)
Yield Optimization: Control reaction time (4–12 hrs) and inert atmosphere (N2/Ar)

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use multi-nuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm substitution patterns. Fluorine atoms induce deshielding in adjacent carbons; compare chemical shifts to analogs like sodium 2-chloro-2,2-difluoroacetate (δF ~ -70 ppm) . X-ray crystallography resolves stereoelectronic effects of fluorine, but hygroscopicity may require crystal growth under controlled humidity .

Q. What are the stability considerations for this compound during storage?

  • Methodological Answer : Store in airtight containers under inert gas (argon) at -20°C to minimize hydrolysis. Avoid exposure to moisture and light, as fluorinated acetates degrade via defluorination or decarboxylation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for fluorinated acetates be resolved?

  • Methodological Answer : Contradictions in <sup>19</sup>F NMR shifts may arise from solvent polarity or counterion effects. For example, potassium ions in 2-carbamoyl-2,2-difluoroacetate vs. sodium in chlorodifluoroacetate (CAS 1895-39-2) alter ion pairing, shifting δF by 1–3 ppm . Use DFT calculations (B3LYP/6-311+G*) to model electronic environments and validate experimental data .

Q. What strategies are effective for assessing the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : Fluorine enhances binding affinity via polar interactions. Screen against target enzymes (e.g., kinases, esterases) using fluorogenic substrates. For example, measure IC50 in vitro with a Michaelis-Menten kinetic assay. Compare to non-fluorinated analogs to isolate fluorine’s contribution .
Example Assay Design
Enzyme: Carboxylesterase (0.1–1.0 µM)
Substrate: 4-Nitrophenyl acetate (100 µM)
Inhibitor: this compound (0–100 µM)
Detection: Absorbance at 405 nm (4-nitrophenol release)

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to estimate metabolic pathways. Fluorine reduces CYP450-mediated oxidation; validate with microsomal assays (human liver microsomes, NADPH cofactor). Compare half-life (t1/2) to non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do solubility values for fluorinated acetates vary across studies?

  • Methodological Answer : Solubility discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and measurement conditions (pH, temperature). For Potassium 2-bromo-2,2-difluoroacetate, solubility in water is 50–100 mg/mL at 25°C, but carbamoyl substitution may reduce hydrophilicity. Use phase-solubility analysis with Hansen solubility parameters to resolve inconsistencies .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, goggles) to avoid skin/eye contact. Fluorinated compounds may release HF upon decomposition; neutralize spills with calcium gluconate gel. Store separately from strong acids/bases to prevent exothermic reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 2-carbamoyl-2,2-difluoroacetate
Reactant of Route 2
Potassium 2-carbamoyl-2,2-difluoroacetate

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